GC Retention Index Differentiation from 2,2,4-Trimethylheptane on Non-Polar Columns
On a non-polar squalane capillary column at 100°C, 2,2,6-trimethylheptane exhibits a Kovats retention index (I) of 873, whereas its positional isomer 2,2,4-trimethylheptane elutes at I = 876 [1][2]. This 3-unit difference, consistent across multiple literature reports, enables baseline resolution of these C10H22 isomers under standard GC conditions. The distinct retention behavior stems from the different spatial arrangement of the three methyl branches along the heptane backbone, affecting solute-stationary phase interactions.
| Evidence Dimension | Kovats retention index (non-polar column) |
|---|---|
| Target Compound Data | I = 873 (squalane, 100°C) |
| Comparator Or Baseline | 2,2,4-Trimethylheptane (CAS 14720-74-2): I = 876 (squalane, 100°C) |
| Quantified Difference | ΔI = 3 units |
| Conditions | Capillary GC, squalane stationary phase, isothermal at 100°C |
Why This Matters
This quantifiable retention difference confirms that 2,2,6-trimethylheptane provides a distinct, non-interchangeable reference peak for isomer identification in complex hydrocarbon analyses, justifying its selection over alternative decane isomers.
- [1] NIST Chemistry WebBook. Heptane, 2,2,6-trimethyl-. Kovats' RI, non-polar column, isothermal. Capillary, Squalane, 100°C, I = 873. Heinzen, Soares, et al., 1999. View Source
- [2] NIST Chemistry WebBook. Heptane, 2,2,4-trimethyl-. Kovats' RI, non-polar column, isothermal. Capillary, Squalane, 100°C, I = 876. Heinzen, Soares, et al., 1999. View Source
